Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a versatile scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of amidoximes with carboxylic acids, aldehydes, or esters . For instance, the reaction of an amidoxime with ethyl chloroformate under basic conditions can yield the desired oxadiazole compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .
Scientific Research Applications
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes and modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: Another oxadiazole derivative with similar structural features but different functional groups.
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate: A regioisomer with the ethyl group positioned differently on the oxadiazole ring.
Uniqueness
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the carboxylate ester at the 3-position provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXGONDMMURUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676394 |
Source
|
Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-77-5 |
Source
|
Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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